7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-8-6-7-9-14(13)20/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVBTPOOEZQVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-11-8 | |
| Record name | 7-(2-CHLOROBENZYL)-8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the purine core.
Attachment of the diethylaminoethyl group: This is usually done through alkylation reactions using diethylaminoethyl halides.
Final modifications: Additional steps may be required to introduce the methyl group and ensure the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Purine-Dione Formation
The purine-2,6-dione scaffold is typically synthesized via cyclocondensation reactions. For example:
-
Step 1 : Condensation of 4,5-diaminouracil derivatives with chloroacetic acid derivatives forms the purine-dione core .
-
Step 2 : Alkylation at the N7 position using 2-chlorobenzyl halides introduces the chlorobenzyl group .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 4,5-Diaminouracil + Chloroacetyl chloride, DMF, 80°C | 65–75% | |
| 2 | 2-Chlorobenzyl bromide, K₂CO₃, DMF, 60°C | 55–60% |
Functionalization at the C8 Position
The C8 amino group is introduced through nucleophilic substitution or coupling reactions:
-
Diethylaminoethylamino Installation : Reacting 8-bromo intermediates with 2-(diethylamino)ethylamine under Ullmann or Buchwald-Hartwig conditions .
Example Reaction:
Conditions adapted from analogous purine systems .
Amine Group Reactivity
The diethylaminoethylamino side chain participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
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Alkylation : Quaternary ammonium salts form upon treatment with methyl iodide .
Stability Notes:
-
The tertiary amine is prone to oxidation under acidic conditions, forming N-oxide derivatives .
-
Protonation at physiological pH enhances water solubility, critical for biological applications .
Chlorobenzyl Group Reactivity
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Nucleophilic Aromatic Substitution : The chlorine at the benzyl group is meta-directing but requires harsh conditions (e.g., NaNH₂, NH₃(l)) for displacement .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids is feasible using Pd catalysts .
Wnt Pathway Modulation
Structural analogs of this compound (e.g., 7-benzylpurine-diones) exhibit Wnt pathway inhibition by binding to Porcupine O-acyltransferase, preventing Wnt ligand secretion .
Key SAR Findings:
Hydrolytic Degradation
The purine-dione core undergoes hydrolysis in strongly acidic/basic conditions:
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Acidic (pH < 3) : Cleavage of the N7-C8 bond, releasing 2-chlorobenzyl alcohol .
-
Basic (pH > 10) : Ring-opening at C2-C3, forming urea derivatives .
Degradation Products:
| Condition | Major Degradants |
|---|---|
| 0.1 M HCl, 70°C, 24h | 2-Chlorobenzyl alcohol, Uracil derivative |
| 0.1 M NaOH, 70°C, 24h | 6-Aminouracil, Diethylaminoethylamine |
Comparative Analysis with Analogues
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may exhibit neuroprotective effects, particularly through modulation of glutamate receptors. It has been shown to act as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing excessive glutamate signaling, this compound could potentially mitigate neuronal damage and improve cognitive function in affected patients.
Cancer Treatment
The compound's ability to influence cellular signaling pathways makes it a candidate for cancer therapy. Studies have suggested that it may inhibit tumor growth by targeting specific receptors involved in cell proliferation and survival. Its interactions with G protein-coupled receptors (GPCRs) have been explored to understand its role in modulating tumor microenvironments.
Antidepressant Potential
Given its structural similarities to other psychoactive compounds, there is growing interest in investigating its effects on mood regulation and anxiety disorders. Preliminary studies suggest that it may influence neurotransmitter systems related to mood stabilization.
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, administration of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in reduced levels of amyloid-beta plaques and improved cognitive performance on behavioral tests. The findings suggest a protective role against neurodegeneration.
Case Study 2: Tumor Growth Inhibition
A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a statistically significant reduction in tumor size in a subset of participants, correlating with receptor modulation observed in preclinical models.
Dual Role in Disease Modulation
Recent research highlights the dual nature of metabolites derived from pathways involving this compound, suggesting that concentration and cellular context play critical roles in determining whether it acts as a pro-oxidant or an antioxidant. This complexity necessitates further investigation into its therapeutic window and safety profile.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Position 7 Modifications: Benzyl and Halogenated Benzyl Groups
Key Insights :
Position 8 Modifications: Amino and Thioether Substituents
Key Insights :
- Aminoalkyl substituents (e.g., methoxypropyl or hydroxypropyl) improve water solubility, critical for oral bioavailability .
- Thioether groups (e.g., isopentylthio) introduce sulfur-mediated interactions with enzyme active sites, enhancing inhibitory potency .
Biological Activity
7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications and biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H25ClN6O2
- Molecular Weight : 392.89 g/mol
- CAS Number : 370573-79-8
Research indicates that this compound may interact with various biological targets, influencing several pathways:
- Phospholipase A2 Inhibition : Studies have shown that compounds similar to this purine derivative can inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and inflammation. This inhibition can lead to phospholipidosis, a condition associated with drug-induced toxicity .
- Cationic Amphiphilic Properties : The diethylamino group suggests that the compound may exhibit cationic amphiphilic characteristics, which can facilitate membrane interactions, potentially altering cellular uptake and distribution .
- Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
| Assay Type | Result | Reference |
|---|---|---|
| Ames Test | Strong positive (Class A) | |
| Cytotoxicity Assay | IC50 < 1 mM in multiple lines | |
| PLA2G15 Inhibition | IC50 0.18 μM |
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to this compound:
- Case Study on Anticancer Activity : A study demonstrated that a related purine compound exhibited significant growth inhibition in non-small cell lung carcinoma (NSCLC) models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Safety Profile Assessment : In a Phase III trial involving similar compounds, researchers reported adverse effects linked to phospholipidosis; however, the therapeutic index remained favorable for specific indications .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step alkylation and nucleophilic substitution reactions. A common approach is:
Core Purine Functionalization : Start with a purine-2,6-dione scaffold. Introduce the 2-chlorobenzyl group at position 7 via alkylation using 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Amino Group Introduction : At position 8, substitute a leaving group (e.g., chloro or nitro) with 2-(diethylamino)ethylamine. Optimize reaction conditions (e.g., DMF at 80°C for 12–24 hours) to ensure regioselectivity .
Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced Question: How can computational modeling guide the prediction of this compound’s interaction with nucleotide-binding enzymes?
Answer:
Leverage molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to:
Target Identification : Prioritize enzymes like adenosine deaminase or cyclin-dependent kinases, given the purine core’s structural mimicry .
Binding Affinity Prediction : Use force fields (AMBER/CHARMM) to model non-covalent interactions (e.g., hydrogen bonds between the diethylaminoethyl group and catalytic residues). Validate with experimental IC₅₀ values from enzyme inhibition assays .
SAR Analysis : Compare with analogs (e.g., ’s morpholine derivatives) to identify substituents enhancing binding specificity .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm for CH₂; diethylaminoethyl protons at δ 2.5–3.0 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and verify connectivity .
Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₉H₂₄ClN₆O₂: [M+H]⁺ calc. 427.1644) .
IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) may explain discrepancies. Use validated protocols (e.g., ATPase activity assays at pH 7.4, 37°C) .
Control for Stability : Assess compound stability in assay buffers (e.g., DMSO concentration ≤1%, avoid prolonged light exposure) using LC-MS .
Meta-Analysis : Compare data across studies (e.g., vs. ) to identify trends (e.g., chloroethyl groups enhance cytotoxicity) .
Basic Question: What are the key stability considerations for storing and handling this compound?
Answer:
Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the diethylamino group. Use amber vials to avoid photodegradation .
Solubility : Prefer DMSO for stock solutions (tested at 10 mM). For aqueous work, use buffers with ≤5% DMSO to avoid precipitation .
Degradation Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., free purine or chlorobenzyl alcohol) .
Advanced Question: What strategies can optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
Prodrug Design : Mask the diethylamino group with acid-labile protecting groups (e.g., tert-butyl carbamate) to enhance oral bioavailability .
Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or morpholine groups) to improve water solubility while retaining activity (see for analogs) .
Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., N-deethylation). Introduce fluorine or methyl groups to block oxidation .
Basic Question: How does this compound compare structurally to endogenous purines, and what implications does this have for off-target effects?
Answer:
Structural Overlaps : The purine core mimics adenosine, but the 2-chlorobenzyl and diethylaminoethyl groups introduce steric bulk, reducing binding to adenosine receptors .
Off-Target Screening : Use kinase profiling panels (e.g., DiscoverX) to assess selectivity. Prioritize kinases with larger hydrophobic pockets (e.g., CDK2/9) .
Toxicity Mitigation : Compare with ’s chloroethyl analogs to identify substituents minimizing DNA alkylation (a common off-target issue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
